Barium Copper Oxide (BaCuO2) Sputtering Targets

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Barium Copper Oxide (BaCuO₂) is a compound that has garnered significant interest in the field of materials science, particularly for its applications in thin film deposition techniques such as sputtering. Sputtering targets made from Barium Copper Oxide are used to create thin films in various high-tech applications, including electronics, optics, and superconducting materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Barium Copper Oxide can be synthesized through solid-state reactions involving barium carbonate (BaCO₃) and copper oxide (CuO). The typical reaction involves mixing stoichiometric amounts of BaCO₃ and CuO, followed by calcination at high temperatures (around 900-1100°C) to form BaCuO₂ . The reaction can be represented as:

BaCO3+CuO→BaCuO2+CO2

Industrial Production Methods: In industrial settings, the production of Barium Copper Oxide sputtering targets involves several steps:

Powder Preparation: High-purity barium carbonate and copper oxide powders are mixed in the desired stoichiometric ratio.

Calcination: The mixture is calcined at high temperatures to form the Barium Copper Oxide compound.

Pressing: The calcined powder is then pressed into the desired shape, typically discs or plates.

Sintering: The pressed targets are sintered at high temperatures to achieve the required density and mechanical strength.

Análisis De Reacciones Químicas

Types of Reactions: Barium Copper Oxide undergoes various chemical reactions, including:

Oxidation: BaCuO₂ can be oxidized to form higher oxides.

Reduction: It can be reduced to form lower oxides or elemental copper and barium.

Substitution: Barium or copper atoms can be substituted with other elements to form doped compounds.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.

Reduction: Can be achieved using hydrogen gas or carbon monoxide at high temperatures.

Major Products:

Oxidation: Higher oxides such as BaCuO₃.

Reduction: Lower oxides or elemental forms of barium and copper.

Substitution: Doped Barium Copper Oxide compounds with modified properties.

Aplicaciones Científicas De Investigación

Barium Copper Oxide sputtering targets are used in various scientific research applications:

Chemistry: Used in the synthesis of complex oxides and as a precursor for other barium-copper compounds.

Medicine: Research into its use in medical imaging and as a component in bio-compatible materials.

Industry: Widely used in the production of thin films for electronic devices, optical coatings, and superconducting materials.

Mecanismo De Acción

The mechanism by which Barium Copper Oxide exerts its effects is primarily through its electronic and structural properties. The compound can interact with various molecular targets and pathways, depending on its application. For instance, in superconducting materials, Barium Copper Oxide contributes to the formation of high-temperature superconducting phases, which are crucial for the material’s superconducting properties.

Comparación Con Compuestos Similares

Barium Oxide (BaO): Used in similar applications but lacks the copper component, which limits its electronic properties.

Copper Oxide (CuO): While useful in its own right, it does not have the same structural and electronic properties as Barium Copper Oxide.

Barium Titanate (BaTiO₃): Another barium-based compound used in electronic applications, but with different properties due to the presence of titanium.

Uniqueness: Barium Copper Oxide is unique due to its combination of barium and copper, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as superconductivity and thin film deposition.

Propiedades

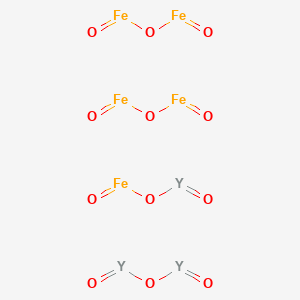

Fórmula molecular |

Fe5O12Y3 |

|---|---|

Peso molecular |

737.94 g/mol |

Nombre IUPAC |

oxo(oxoferriooxy)iron;oxo(oxoferriooxy)yttrium;oxo(oxoyttriooxy)yttrium |

InChI |

InChI=1S/5Fe.12O.3Y |

Clave InChI |

UVXIKKWNYGPENJ-UHFFFAOYSA-N |

SMILES canónico |

O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Y]=O.O=[Y]O[Y]=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.